(4-((3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)磺酰基)苯基)氨基甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.

BenchChem offers high-quality Methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药应用

抗癌特性: (4-((3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)磺酰基)苯基)氨基甲酸甲酯已显示出抗癌活性。 例如,该化合物衍生物对 MCF-7 和 HeLa 癌细胞表现出有希望的效果 。进一步的研究可以探索其作为靶向治疗的潜力。

血管扩张活性: 该化合物的结构特征表明可能存在血管扩张作用。研究其对血管和心血管健康的影响可能具有价值。

抗惊厥特性: 鉴于其复杂的结构,该化合物可能与神经通路相互作用。研究人员可以探索其作为抗惊厥剂的潜力。

抗糖尿病潜力: 考虑到磺酰基,它通常与抗糖尿病药物相关,值得研究该化合物是否会影响葡萄糖代谢或胰岛素敏感性。

含能材料

高能核心: (4-((3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)磺酰基)苯基)氨基甲酸甲酯可以作为含能材料的构建模块。 其衍生物可能表现出良好的氧平衡和正的生成热 .

其他应用

其他潜在用途: 除了上述领域外,进一步的调查可能会揭示其他应用。研究人员应该探索其在各种条件下的行为。

总之,(4-((3-((3-环丙基-1,2,4-恶二唑-5-基)甲基)哌啶-1-基)磺酰基)苯基)氨基甲酸甲酯在多个领域具有前景。其多方面的结构有待探索,未来的研究将揭示更多关于其潜力的信息。 🌟

Poonam, Geetika Bhasin, Richa Srivastava & Ram Singh. “Oxadiazoles: moiety to synthesis and utilize.” Journal of the Iranian Chemical Society, Volume 19, pages 665–677 (2022). Link

作用机制

Target of Action

Compounds with 1,2,4-oxadiazole structures have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .

Biochemical Pathways

It is known that 1,2,4-oxadiazoles have broad-spectrum biological activity, suggesting they may interact with multiple pathways .

Pharmacokinetics

The compound’s molecular formula is c11h17n3o , which may provide some insights into its pharmacokinetic properties.

Result of Action

1,2,4-oxadiazoles have been reported to possess anti-inflammatory, anti-hiv, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic properties .

生物活性

Methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

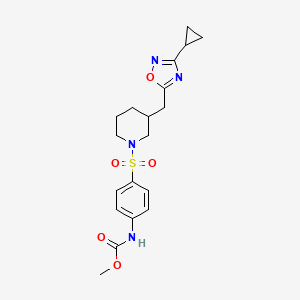

The compound can be characterized by the following structural formula:

Its structure includes a cyclopropyl group linked to a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities. The presence of the piperidine and sulfonyl groups enhances its pharmacological profile.

Biological Activity Overview

The biological activity of methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate has been explored in various studies. Notable findings include:

1. Muscarinic Receptor Modulation

Research indicates that derivatives containing oxadiazole structures exhibit selective agonistic or antagonistic properties towards muscarinic receptors. Specifically, compounds similar to methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate have been identified as partial agonists at the M1 muscarinic receptor while displaying antagonist properties at M2 and M3 receptors. This selectivity suggests potential applications in treating conditions like Alzheimer's disease where M1 receptor activity is beneficial .

2. Anticancer Activity

Several studies have evaluated the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves apoptosis induction and cell cycle arrest at the G1 phase .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Apoptosis via caspase activation |

| Compound B | HCT116 | 0.78 | Cell cycle arrest at G1 phase |

3. Antimicrobial Properties

The antimicrobial activity of oxadiazole derivatives has also been documented. Compounds structurally related to methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate have shown effectiveness against various bacterial strains, indicating their potential as antibacterial agents .

Case Study 1: Selective Muscarinic Agonism

A study conducted by researchers focused on the synthesis and biological evaluation of a series of oxadiazole derivatives. The results demonstrated that certain compounds exhibited high selectivity for the M1 receptor over M2 and M3 receptors, which correlated with reduced side effects typically associated with non-selective muscarinic agents .

Case Study 2: Anticancer Efficacy

In vitro studies assessed the efficacy of methyl (4-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-piperidin sulfonamide derivatives against human cancer cell lines. These studies revealed that these compounds could induce apoptosis through upregulation of p53 and activation of caspase pathways .

属性

IUPAC Name |

methyl N-[4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5S/c1-27-19(24)20-15-6-8-16(9-7-15)29(25,26)23-10-2-3-13(12-23)11-17-21-18(22-28-17)14-4-5-14/h6-9,13-14H,2-5,10-12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDJDHJUYQERGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。